1,2-Dilauroylphosphatidylethanolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

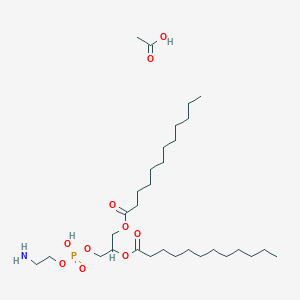

1,2-Dilauroylphosphatidylethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C31H62NO10P and its molecular weight is 639.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

1,2-Dilauroylphosphatidylethanolamine exhibits a distinct molecular conformation that influences its interactions within biological membranes. Crystallographic studies have revealed that this compound forms a classical lipid bilayer structure characterized by intermolecular hydrogen bonding and specific hydrocarbon chain packing arrangements. The lipid bilayers formed by this compound are essential for understanding membrane dynamics and lipid-protein interactions .

Membrane Biology

- Lipid Bilayer Studies : The unique properties of this compound make it an ideal candidate for studying lipid bilayer structures. Its ability to form stable bilayers allows researchers to investigate the physical and chemical properties of membranes, including permeability and fluidity .

- Model Membranes : This phospholipid is frequently used in model membrane systems to simulate biological membranes, aiding in the study of membrane-associated processes such as protein folding, enzyme activity, and drug interactions .

Drug Delivery Systems

- Nanoparticle Formulations : this compound is utilized in the formulation of nanoparticles for drug delivery. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that nanoparticles composed of this phospholipid can enhance the therapeutic efficacy of anticancer agents by improving their targeted delivery to tumor sites .

- Liposomes : The compound is also employed in the preparation of liposomes, which are spherical vesicles that can encapsulate drugs. Liposomes made from this compound have demonstrated improved stability and controlled release profiles in various drug delivery applications .

Biomedical Research

- Cell Membrane Studies : Researchers have investigated the incorporation of this compound into cell membranes to study its effects on cellular functions such as signaling pathways and membrane fluidity. Its role in modulating membrane dynamics is crucial for understanding cellular responses to external stimuli .

- Therapeutic Applications : Preliminary studies suggest potential therapeutic applications of this compound in treating conditions related to membrane dysfunctions, such as neurodegenerative diseases. Its ability to interact with proteins involved in cellular signaling pathways positions it as a candidate for further exploration in drug design .

Case Study 1: Lipid Bilayer Dynamics

A study examining the structural dynamics of fully hydrated lipid bilayers containing this compound revealed insights into how temperature variations affect membrane fluidity and phase transitions. The findings indicated that increasing temperatures led to enhanced fluidity, which could influence the activity of membrane proteins .

Case Study 2: Drug Encapsulation Efficiency

In a controlled experiment involving the encapsulation of an anticancer drug within liposomes made from this compound, researchers observed a significant increase in drug retention compared to traditional formulations. The liposomes demonstrated prolonged circulation times and improved therapeutic outcomes in animal models .

Análisis De Reacciones Químicas

Hydrolysis by Phospholipases

DLPE undergoes site-specific hydrolysis by phospholipases:

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 3), DLPE’s ester bonds hydrolyze:

DLPE+H2OH+Glycerophosphoethanolamine+2Lauric Acid

-

Mechanism : Protonation of carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

Alkaline Hydrolysis

In basic environments (pH > 10), saponification occurs:

DLPE+2NaOH→Sodium laurate+Glycerophosphoethanolamine

Oxidation and Radical Reactions

Though lauroyl chains are saturated, DLPE’s glycerol backbone is susceptible to oxidative damage:

-

ROS-mediated oxidation : Hydroxyl radicals (- OH) abstract hydrogen from glycerol, forming carbon-centered radicals that crosslink with adjacent lipids .

-

Antioxidant role : DLPE stabilizes membranes by quenching singlet oxygen (¹O₂) via charge-transfer interactions .

Functionalization via Headgroup Modification

DLPE’s ethanolamine headgroup can be chemically derivatized:

-

PEGylation : Ethylene oxide grafts polyethylene glycol (PEG) to the amine group, enhancing colloidal stability in drug delivery systems .

-

Fluorescent labeling : Reaction with NHS esters (e.g., FITC) produces conjugates for membrane tracking .

Biophysical Interactions

DLPE’s phase behavior influences reactivity:

Propiedades

Número CAS |

53695-34-4 |

|---|---|

Fórmula molecular |

C31H62NO10P |

Peso molecular |

639.8 g/mol |

Nombre IUPAC |

acetic acid;[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C29H58NO8P.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h27H,3-26,30H2,1-2H3,(H,33,34);1H3,(H,3,4) |

Clave InChI |

NIYQLOFJJVVREI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC.CC(=O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC.CC(=O)O |

Sinónimos |

1,2-dilauroyl-sn-glycerophosphoethanolamine 1,2-dilauroylphosphatidylethanolamine DLPE-lauroyl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.